N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methylphenoxy)acetamide
Description
Molecular Formula: C₁₉H₁₇BrN₂O₂S Molecular Weight: 417.32 g/mol Structure: The compound features a thiazole core substituted with a 4-bromophenylmethyl group at position 5 and a 2-methylphenoxyacetamide moiety at position 2. This architecture combines lipophilic (bromophenyl) and moderately polar (phenoxyacetamide) regions, which may influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-13-4-2-3-5-17(13)24-12-18(23)22-19-21-11-16(25-19)10-14-6-8-15(20)9-7-14/h2-9,11H,10,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDJLNUBRJYKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The bromophenyl group is introduced through a bromination reaction, followed by the formation of the phenoxyacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted thiazole compounds.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methylphenoxy)acetamide has been documented through various methods. A notable approach involves the reaction of 2-(4-bromophenyl)-4-thiazolamine with 2-mercapto-3-(2-methylphenyl)-2-propenoic acid in the presence of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride. The resulting compound was characterized using spectroscopic techniques such as NMR and IR spectroscopy, confirming its molecular structure and functional groups present .
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives were tested against Escherichia coli and Staphylococcus aureus, demonstrating promising antibacterial effects .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored extensively. In vitro studies have evaluated the efficacy of these compounds against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Results indicated that certain derivatives exhibited substantial cytotoxicity, suggesting their potential as chemotherapeutic agents . Molecular docking studies further elucidated the binding interactions between these compounds and their target receptors, enhancing our understanding of their mechanism of action .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing the biological activity of thiazole derivatives. For example, the presence of bromine substituents on the phenyl ring has been associated with increased antimicrobial and anticancer activities. The thiazole ring itself contributes to the overall stability and reactivity of these compounds .
Case Studies
Several case studies have been documented regarding the applications of thiazole derivatives:
- Case Study 1 : A study synthesized a series of 4-(4-bromophenyl)-thiazol-2-amines and evaluated their antimicrobial properties. The results indicated that specific compounds outperformed standard antibiotics against resistant strains .
- Case Study 2 : Another investigation focused on the anticancer properties of thiazole derivatives against MCF7 cells. The study utilized Sulforhodamine B assays to quantify cell viability post-treatment, revealing that certain derivatives significantly reduced cell proliferation .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with the target molecule but differ in heterocyclic cores, substituents, or functional groups:
Table 1: Structural and Functional Comparison
Impact of Structural Variations
Heterocyclic Core Modifications
- Thiazole vs. AMC3’s pyridone core is associated with FPR modulation, suggesting divergent biological pathways compared to thiazole-based analogs .
- Thiazolidine-2,4-dione (Compound 4o) : The dione ring enhances hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the target compound’s simpler thiazole-acetamide system .
Substituent Effects
- Phenoxy Group Variations: The target compound’s 2-methylphenoxy group provides steric hindrance and moderate lipophilicity.
- Bromophenyl vs. Naphthalene (SirReal2) : SirReal2’s naphthalen-1-ylmethyl group introduces extended π-π stacking capabilities, critical for SIRT2 inhibition, whereas the bromophenyl group in the target compound offers simpler hydrophobic interactions .
Functional Group Additions
- Morpholinoethyl (Compound 4o): This substituent improves aqueous solubility but may reduce blood-brain barrier penetration due to increased polarity .
Physicochemical and Crystallographic Data
- Bond Length Variations : Crystallographic studies of N-(4-bromophenyl)acetamide derivatives () reveal that substituents like chloro or methoxy groups slightly alter bond lengths (e.g., C–Br: 1.89–1.91 Å), impacting molecular packing and stability .
- Solubility: The morpholinoethyl group in Compound 4o increases polarity (predicted logP ~2.5) compared to the target compound’s logP of ~3.2 (estimated), suggesting trade-offs between solubility and membrane permeability .
Biological Activity
N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methylphenoxy)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in antimicrobial and anticancer activities. This article delves into the structure, synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C19H17BrN2O2S. The compound features a thiazole ring, which is crucial for its biological activity. The presence of a bromine atom on the phenyl ring enhances its activity by providing electron-withdrawing properties that can influence the compound's interaction with biological targets.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Molecular Formula | C19H17BrN2O2S |
| Crystal System | Triclinic |
| Cell Dimensions | a = 7.8069 Å |
| b = 8.0787 Å | |
| c = 15.7738 Å | |
| Angles | α = 97.540° |
| β = 90.179° | |
| γ = 104.507° |
Synthesis
The synthesis of this compound involves the reaction of 2-(4-Bromophenyl)-4-thiazolamine with 2-mercapto-3-(2-methylphenyl)-2-propenoic acid in dichloromethane under catalytic conditions. The product was characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure and purity .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that compounds similar to this compound possess the ability to inhibit bacterial growth by interfering with lipid biosynthesis pathways essential for bacterial cell membrane integrity .
Key Findings:
- Activity Against Bacteria: The compound demonstrated effective inhibition against various bacterial strains, comparable to standard antibiotics.
- Mechanism of Action: Proposed mechanisms include disruption of cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The results from the Sulforhodamine B (SRB) assay indicated notable cytotoxic effects, suggesting that the thiazole moiety plays a critical role in enhancing anticancer activity .
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | <10 |
| Control (Doxorubicin) | MCF7 | 0.5 |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its biological targets. These studies reveal that the thiazole ring interacts favorably with key active sites in target proteins, enhancing its potential as an effective drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
